Cefathiamidine impurity
CAS No.: 1418224-75-5
Cat. No.: VC0193751
Molecular Formula: C10H11BrN2O5S
Molecular Weight: 351.18
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1418224-75-5 |
|---|---|
| Molecular Formula | C10H11BrN2O5S |
| Molecular Weight | 351.18 |
| IUPAC Name | (6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1 |
| SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO |
Introduction
Classification and Types of Cefathiamidine Impurities
Structural Classification
Cefathiamidine impurities can be classified based on their structural relationship to the parent compound. Some impurities retain major structural elements of cefathiamidine with minor modifications, while others may be completely different chemical entities formed during synthesis or degradation processes.
Process-Related vs. Degradation-Related Impurities
Process-related impurities arise during the manufacturing process and include starting materials, intermediates, by-products, and reagents used in synthesis. Degradation-related impurities form during storage or under stress conditions such as exposure to light, heat, humidity, or pH changes .
Polymeric Impurities
Similar to other cephalosporins like cefotaxime, cefathiamidine can form polymeric impurities such as dimers and trimers. These polymeric structures can significantly alter the pharmacokinetic and pharmacodynamic properties of the drug .
Origin and Formation Mechanisms
Synthetic Pathways
Cefathiamidine impurities can originate from various sources during synthesis:
-
Side reactions during the formation of the β-lactam ring
-
Incomplete reactions leading to intermediates remaining in the final product
-
Reactions with reagents or catalysts used in the synthetic process
-
Contamination from starting materials or reagents
Degradation Pathways
Degradation-related impurities form through several mechanisms:
-
Hydrolysis of the β-lactam ring under acidic or basic conditions
-
Oxidation of sulfur-containing moieties
-
Photolytic degradation
-
Thermal decomposition
-
Polymerization reactions leading to dimer and trimer formation
| Technique | Application | Information Obtained |
|---|---|---|
| HPLC | Separation and quantification | Purity levels, retention times |
| HPSEC | Polymer separation | Separation based on molecular size |
| RP-HPLC | Impurity isolation | Purification for further analysis |
| UV Spectroscopy | Chromophore identification | Characteristic absorption peaks |
| IR Spectroscopy | Functional group analysis | Bond types and molecular structure |
| 1H-NMR | Hydrogen environment | Proton signals and coupling patterns |
| 13C-NMR | Carbon framework | Carbon atom positions and types |
| 2D NMR | Structural correlations | COSY, HSQC, HMBC for complete structure elucidation |
| HR-MS | Molecular formula | Exact mass and fragmentation patterns |
Pharmaceutical Relevance and Regulatory Considerations
Impact on Drug Quality
Cefathiamidine impurities can affect several aspects of drug quality:
-
Efficacy - Impurities may reduce the concentration of active ingredient or interfere with its mechanism of action
-
Stability - Some impurities can catalyze degradation of the active ingredient
-
Bioavailability - Impurities may affect dissolution, absorption, or metabolism
-
Crystallization - Impurities can influence crystal habits and polymorphic forms
Regulatory Guidelines
Regulatory agencies including the FDA, EMA, and various pharmacopoeias have established guidelines for impurity profiling and control:
-
ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of impurities
-
International Pharmacopoeias (IP, BP, USP) include limit tests for allowable levels of impurities
-
Manufacturers must ensure that impurities are identified, quantified, and controlled within specified limits
Control Strategies for Cefathiamidine Impurities
Process Optimization
Optimizing the synthesis process is critical for minimizing impurity formation:
-
Selecting high-quality starting materials and reagents
-
Controlling reaction parameters (temperature, pH, time)
-
Optimizing catalyst systems
The preparation method of high-purity cefathiamidine described in patent literature aims to reduce impurity content through optimized synthesis conditions, resulting in purity levels exceeding 92% .
Purification Techniques
Various purification techniques are employed to remove cefathiamidine impurities:
-
Recrystallization under controlled conditions
-
Chromatographic purification
-
Extraction methods
Stability Enhancement
Strategies to enhance stability and reduce degradation-related impurities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume